9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride
CAS No.: 2228154-93-4
Cat. No.: VC5087141
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68
* For research use only. Not for human or veterinary use.
![9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride - 2228154-93-4](/images/structure/VC5087141.png)
Specification
CAS No. | 2228154-93-4 |
---|---|
Molecular Formula | C9H16ClNO2 |
Molecular Weight | 205.68 |
IUPAC Name | 9-oxa-2-azaspiro[5.5]undecan-5-one;hydrochloride |
Standard InChI | InChI=1S/C9H15NO2.ClH/c11-8-1-4-10-7-9(8)2-5-12-6-3-9;/h10H,1-7H2;1H |
Standard InChI Key | CCTYAHCSSSXPBG-UHFFFAOYSA-N |
SMILES | C1CNCC2(C1=O)CCOCC2.Cl |
Introduction
Chemical Identity and Structural Features
9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride belongs to the spirocyclic amine family, featuring a fused bicyclic system where two rings share a single atom. The core structure comprises a nine-membered oxa ring (oxygen-containing) and a six-membered aza ring (nitrogen-containing), with a ketone group at the 5-position and a hydrochloride salt form.
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 212.68 g/mol (calculated from constituent atomic weights)
The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications .
Structural Analogues and Nomenclature
Closely related compounds include:
-
9-Oxa-2-azaspiro[5.5]undecane hydrochloride (CAS 1279879-02-5): Lacks the ketone group but shares the spirocyclic backbone .
-
9-Oxa-2-azaspiro[5.5]undecan-1-one (CAS 1185320-34-6): Features a ketone at the 1-position instead of the 5-position.
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis route for the 5-ketone variant is documented, analogous methods for spirocyclic compounds suggest plausible strategies:
-
Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the spirocyclic framework from diene precursors.
-
Mannich Reaction: Introducing the nitrogen atom via condensation of amines, ketones, and aldehydes.
-
Post-Modification: Oxidation of a secondary alcohol at the 5-position in 9-oxa-2-azaspiro[5.5]undecane to yield the ketone, followed by hydrochloride salt formation .
Supplier | Lead Time | Purity | Pack Size | Price (USD) |
---|---|---|---|---|
Enamine US | 2 days | 95% | 100 mg | 69 |
SIA Enamine | 3 days | 95% | 1 g | 199 |
Angene US | 15 days | 95% | 500 mg | 320 |
Data adapted from Enamine and affiliated suppliers .
Physicochemical Properties
Calculated Properties
Stability and Reactivity
-
The ketone group at the 5-position may participate in nucleophilic addition reactions, enabling further functionalization.
-
The hydrochloride salt form improves stability under acidic conditions but may hydrolyze in strongly basic environments .
Biological Activity and Applications
Material Science Applications
The rigid spirocyclic framework serves as a building block for:
-
Metal-Organic Frameworks (MOFs): Enhanced thermal stability and porosity.
-
Polymer Additives: Improving mechanical properties through steric hindrance.
Comparative Analysis with Analogues
Property | 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl | 9-Oxa-2-azaspiro[5.5]undecane HCl | 9-Oxa-2-azaspiro[5.5]undecan-1-one |
---|---|---|---|
Molecular Weight | 212.68 | 192.00 | 169.22 |
LogP | 0.58 (estimated) | 0.58 | 0.45 |
Bioactivity | Sigma receptor ligand (predicted) | Unknown | MmpL3 inhibitor |
Synthetic Complexity | High | Moderate | Moderate |
Challenges and Future Directions
-
Synthetic Optimization: Developing efficient routes to introduce the 5-ketone group without side reactions.
-
Biological Screening: Prioritizing in vitro assays to validate predicted sigma receptor interactions.
-
Scalability: Addressing cost barriers in large-scale production, given current pricing trends (e.g., $320/500 mg from Angene US) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume